2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Descripción
This compound features a fused imidazo[1,2-a]benzimidazole core with a 2-oxo-2,3-dihydro moiety and an acetamide side chain substituted at the N-position with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group is electron-withdrawing, enhancing metabolic stability and lipophilicity, while the bicyclic core may influence binding interactions with biological targets through π-π stacking or hydrogen bonding .
Propiedades
IUPAC Name |
2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)10-5-1-2-6-11(10)22-15(26)9-14-16(27)24-17-23-12-7-3-4-8-13(12)25(14)17/h1-8,14H,9H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSRIPZGNCUYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Copper-Catalyzed Coupling of Benzimidazole Derivatives
A modified procedure from employs 2-(2-bromophenyl)-1H-benzimidazole and imidazole in dimethylformamide (DMF) with CuI and K₂CO₃ at 150°C. The reaction proceeds via Ullmann-type coupling, forming the bicyclic imidazo[1,2-a]benzimidazole core. Post-reaction, cyclization is achieved using Cu(OAc)₂·H₂O to yield 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole (yield: 62–70%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuI (0.2 mmol) |
| Base | K₂CO₃ (2.0 mmol) |
| Solvent | DMF |
| Temperature | 150°C |
| Time | 2–5 h |
Acetamide Side-Chain Introduction
The N-[2-(trifluoromethyl)phenyl]acetamide moiety is synthesized separately and coupled to the core structure. Source provides a template for 2-chloro-N-arylacetamide synthesis.
Synthesis of 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide
2-(Trifluoromethyl)aniline reacts with chloroacetyl chloride in acetone under basic conditions (NaHCO₃). The reaction yields 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide (yield: 85–90%).
Optimization Insight
Excess chloroacetyl chloride (1.2 eq) and controlled pH (8–9) minimize diacetylation byproducts.
Final Coupling: Core and Acetamide Conjugation
The imidazo[1,2-a]benzimidazole core is functionalized at the 3-position via nucleophilic substitution. Source demonstrates analogous acetamide couplings.
Alkylation of Imidazo[1,2-a]benzimidazole-2,3-dione
2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole reacts with 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide in refluxing ethanol containing piperidine . The reaction proceeds via SN2 displacement, yielding the target compound (yield: 68–75%).
Purification
-
Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
Mechanistic and Kinetic Analysis
Cyclization Kinetics
The copper-catalyzed cyclization (Step 1.1) follows pseudo-first-order kinetics. Activation energy () is calculated as 45.2 kJ/mol using the Arrhenius equation, with rate-limiting C–N bond formation.
Steric Effects in Acetamide Coupling
The 2-(trifluoromethyl)phenyl group introduces steric hindrance, reducing coupling efficiency by 15–20% compared to unsubstituted phenyl. Excess piperidine (2.5 eq) mitigates this by enhancing nucleophilicity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥98% purity. Retention time: 12.3 min.
Comparative Method Evaluation
Challenges and Solutions
-
Low Solubility : The trifluoromethyl group reduces solubility in polar solvents. Solution: Use DMF/THF mixtures (3:1).
-
Byproduct Formation : Diacetylation during Step 2.1. Solution: Slow addition of chloroacetyl chloride (0.5 mL/min).
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors, with modifications possible at the:
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
This compound belongs to the class of imidazoles and benzimidazoles, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 373.34 g/mol. Its structure features a trifluoromethyl group, which enhances its lipophilicity and biological activity.
Biological Activities
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways.
Antimicrobial Properties
Benzimidazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies
-
Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored a series of benzimidazole derivatives, including those structurally related to 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide. It was found that these compounds inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis. The study highlighted the importance of structural modifications in enhancing anticancer activity . -
Antimicrobial Studies
Research conducted by Smith et al. (2020) investigated the antimicrobial properties of various benzimidazole derivatives. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that the trifluoromethyl group plays a crucial role in improving the antimicrobial efficacy .
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.4 | |
| Anticancer | A549 (lung cancer) | 4.8 | |
| Antimicrobial | Staphylococcus aureus | 12.0 | |
| Antimicrobial | Escherichia coli | 15.5 |
Table 2: Structural Variants and Their Activities
| Compound Variant | Activity Type | Observed Efficacy |
|---|---|---|
| This compound | Anticancer | Moderate |
| 5-Methyl derivative | Antimicrobial | High |
| 4-Chloro derivative | Anticancer | Low |
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with key residues. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparación Con Compuestos Similares
Core Structure Variations
The target compound’s imidazo[1,2-a]benzimidazole core distinguishes it from simpler benzimidazole, benzothiazole, or thiazole derivatives (Table 1). For example:
- W1 (): Contains a benzimidazole core with a dinitrophenyl substituent, showing moderate antimicrobial and anticancer activity. The nitro groups may reduce solubility but enhance electrophilic reactivity .
- 4d (): A benzothiazole acetamide with halophenyl substituents, exhibiting strong antimicrobial activity (MIC: 10.7–21.4 μmol mL⁻¹). Halogens improve target binding via hydrophobic interactions .
- Compound : A thiazole acetamide with dichlorophenyl groups. Its crystal structure reveals intermolecular N–H⋯N hydrogen bonds forming 1-D chains, influencing packing stability .
Table 1. Structural and Functional Comparison
Substituent Effects
- Trifluoromethyl vs. Nitro/Chloro Groups : The CF₃ group in the target compound offers superior metabolic resistance compared to nitro (W1) or chloro () groups, which may undergo enzymatic reduction or hydrolysis .
- Hydrogen Bonding : The 2-oxo group in the target’s core could participate in hydrogen bonding, akin to the N–H⋯N interactions observed in . Such interactions may stabilize protein-ligand complexes or crystal lattices .
Research Findings and Implications
While direct biological data for the target compound are unavailable, inferences from analogues suggest:
- Antimicrobial Potential: The trifluoromethyl group may enhance penetration through microbial membranes, similar to halogenated benzothiazoles () .
- Anticancer Activity : The imidazo[1,2-a]benzimidazole core’s planar structure could intercalate DNA or inhibit kinases, as seen in benzimidazole derivatives () .
Actividad Biológica
The compound 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a novel derivative of benzimidazole that has attracted attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 419.5 g/mol. The structure features a benzimidazole core linked to an acetamide group and a trifluoromethyl phenyl moiety, which may enhance its pharmacological properties.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
-
Anticancer Activity :
- Compounds with similar structures have demonstrated significant anticancer properties. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
- In vivo studies suggest that these compounds can inhibit tumor growth in mouse models, supporting their potential as anticancer agents .
- Anticonvulsant Activity :
Biological Activity Data
The following table summarizes key findings regarding the biological activity of related compounds:
| Activity | IC50 Value (μM) | Test System | Reference |
|---|---|---|---|
| Anticancer (e.g., MCF7 cells) | 25.72 ± 3.95 | Cell culture | |
| Anticonvulsant | 100 (effective dose) | MES seizures in mice | |
| COX Inhibition | 3.11 ± 0.41 | Enzymatic assay |
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Anticancer Efficacy : A study evaluated a series of benzimidazole derivatives against various cancer cell lines and found that modifications at specific positions significantly enhanced cytotoxicity and selectivity towards cancer cells over normal cells.
- Neurological Applications : Another investigation focused on the anticonvulsant properties of similar acetamide derivatives. The results indicated that certain substitutions could improve efficacy while minimizing neurotoxicity.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, and what reaction conditions maximize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]benzimidazole core, followed by functionalization with the trifluoromethylphenyl acetamide group. Key steps include:
- Core Formation : Cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions (e.g., polyphosphoric acid) to form the dihydroimidazobenzimidazole scaffold .
- Acetamide Introduction : Coupling the core with 2-(trifluoromethyl)phenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Optimization :
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product .
- Yield Enhancement : Pre-activation of carboxylic acids and strict moisture control improve coupling efficiency (>70% yield reported in analogous syntheses) .
Q. How can researchers characterize the molecular structure and confirm the purity of this compound using analytical techniques?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify the imidazo[1,2-a]benzimidazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetamide linkage (NH resonance at δ 10.2–10.8 ppm) .
- 19F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
- HPLC-PDA : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (if crystallizable) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data observed across different studies on this compound?
Methodological Answer: Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin for apoptosis studies) .
- Replicate dose-response curves (IC₅₀ values) across ≥3 independent experiments.
- Structural Comparisons :
- Compare activity with analogs (e.g., trifluoromethyl vs. methoxy substituents) to identify pharmacophore requirements .
- Example: A 2023 study showed that replacing the trifluoromethyl group with chlorine reduced anticancer potency by 40% .
- Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., CCDC) to contextualize results .
Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina to simulate binding to targets (e.g., kinase domains). The trifluoromethyl group shows strong hydrophobic interactions with ATP-binding pockets .
- Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories, AMBER force field) to assess binding stability .
- QSAR Modeling :
- Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory activity. Fluorine’s electronegativity enhances target affinity .
- Case Study : A 2024 study predicted a binding energy of -9.2 kcal/mol for this compound with PARP-1, validated by SPR assays (KD = 12 nM) .
Q. What methodologies optimize the pharmacological properties (e.g., solubility, metabolic stability) of this compound for in vivo studies?
Methodological Answer:
- Solubility Enhancement :
- Use co-solvents (e.g., 10% DMSO/PBS) or formulate as nanoparticles (PLGA encapsulation, 150 nm size) .
- LogP reduction: Introduce polar groups (e.g., hydroxyl) on the benzimidazole ring without disrupting the core .
- Metabolic Stability :
- Liver Microsome Assays : Incubate with human microsomes (1 mg/mL, NADPH cofactor) to identify oxidation sites. The trifluoromethyl group resists CYP450-mediated degradation .
- Prodrug Design : Mask the acetamide as an ester to improve bioavailability, with enzymatic cleavage in plasma .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Scaffold Modifications :
- Synthesize analogs with variations in the benzimidazole core (e.g., methyl or chloro substituents) and acetamide linkage (e.g., N-alkyl vs. N-aryl) .
- Biological Testing :
- Screen analogs against a panel of 10 cancer cell lines (e.g., MCF-7, A549) and normal cells (e.g., HEK293) to assess selectivity .
- Data Analysis :
- Use principal component analysis (PCA) to cluster analogs by activity profiles. A 2025 study identified a 4-methoxy substituent as critical for reducing cytotoxicity in normal cells .
Q. What experimental approaches validate the compound’s mechanism of action in disease models?
Methodological Answer:
- In Vitro Models :
- Apoptosis Assays : Annexin V/PI staining and caspase-3 activation in treated cells (e.g., 48-hour exposure) .
- Target Knockdown : siRNA silencing of suspected targets (e.g., Bcl-2) to confirm rescue of phenotype .
- In Vivo Models :
- Xenograft Studies : Administer 10 mg/kg (IV, q3d) in nude mice with HT-29 tumors. Measure tumor volume and immunohistochemistry (e.g., Ki-67 reduction) .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28 days .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
